molecular formula C17H16N2O3S B2864424 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide CAS No. 1269277-75-9

4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide

Cat. No.: B2864424
CAS No.: 1269277-75-9
M. Wt: 328.39
InChI Key: AKCJDFXHECQWET-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with diverse applications in various fields such as pharmaceuticals, dyes, and agrochemicals. This compound, in particular, has garnered attention due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide typically involves multiple steps, starting with the formation of the quinoline core followed by the introduction of the phenyl and sulfonamide groups. One common method involves the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of dihydroquinoline derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural complexity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further research in medicinal chemistry.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Studies have indicated its efficacy in treating various conditions, including cancer and microbial infections. Its mechanism of action involves interfering with cellular processes essential for the survival of cancer cells and pathogens.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, pigments, and other industrial products.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide exerts its effects involves multiple molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, disrupting cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • Quinoline: The parent compound of the quinoline family.

  • Chloroquine: A well-known antimalarial drug.

  • Quinine: Another antimalarial agent with similar structural features.

Uniqueness: 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide stands out due to its specific substitution pattern and the presence of the sulfonamide group, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,6-dimethyl-2-oxo-N-phenyl-1H-quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-8-14-12(2)10-16(20)18-17(14)15(9-11)23(21,22)19-13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCJDFXHECQWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC=C3)NC(=O)C=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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